molecular formula C4H5ClN4 B189720 5-Chloropyridazine-3,4-diamine CAS No. 89123-72-8

5-Chloropyridazine-3,4-diamine

Cat. No. B189720
CAS RN: 89123-72-8
M. Wt: 144.56 g/mol
InChI Key: PNBQDPKAVHCKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloropyridazine-3,4-diamine is a bioactive compound . It has a molecular weight of 144.56 and its molecular formula is C4H5ClN4 .


Physical And Chemical Properties Analysis

5-Chloropyridazine-3,4-diamine has a density of 1.564g/cm3 and a boiling point of 413.7ºC at 760 mmHg . The compound is stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Safety And Hazards

5-Chloropyridazine-3,4-diamine is intended for research use only, not for human or veterinary use . More detailed safety data can be found in the Material Safety Data Sheet .

Future Directions

While specific future directions for 5-Chloropyridazine-3,4-diamine are not mentioned in the search results, related compounds like imidazo[4,5-b]pyridines have been highlighted for their potential in addressing challenges at the water-energy nexus .

properties

IUPAC Name

5-chloropyridazine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4/c5-2-1-8-9-4(7)3(2)6/h1H,(H2,6,8)(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBQDPKAVHCKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=N1)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10291760
Record name 5-chloropyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyridazine-3,4-diamine

CAS RN

89123-72-8
Record name NSC77843
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77843
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloropyridazine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10291760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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